1-Benzoyl-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

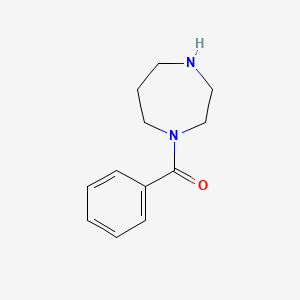

1-Benzoyl-1,4-diazepane is an organic compound belonging to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a benzoyl group attached to one of the nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing waste. The use of automated systems ensures consistent quality and high yield.

化学反応の分析

Types of Reactions: 1-Benzoyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as amines.

Substitution: Substituted diazepanes with various functional groups.

科学的研究の応用

Synthesis and Characterization

The synthesis of 1-benzoyl-1,4-diazepane typically involves the cyclocondensation of benzoyl derivatives with 1,4-diamines. Various methods have been developed to optimize yield and purity, including the use of different solvents and catalysts. Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Activity : Studies have shown that derivatives of 1,4-diazepines possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, compounds derived from this structure have demonstrated effectiveness comparable to standard antibiotics like ciprofloxacin .

- Efflux Pump Inhibition : Research indicates that this compound can act as an efflux pump inhibitor in Escherichia coli, enhancing the efficacy of antibiotics by reducing bacterial resistance mechanisms. This property is particularly valuable in overcoming multidrug resistance in pathogenic bacteria .

- Anticonvulsant and Anxiolytic Properties : The diazepine structure is known for its central nervous system effects. Compounds like this compound have been investigated for their potential as anxiolytics and anticonvulsants due to their ability to modulate neurotransmitter systems .

Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

- Antibiotic Adjuvant : As an efflux pump inhibitor, it can be used alongside conventional antibiotics to enhance their efficacy against resistant strains of bacteria.

- Psychotropic Medications : Due to its anxiolytic properties, it may serve as a basis for developing new treatments for anxiety disorders or epilepsy.

- Antimicrobial Agents : The compound's antimicrobial properties could lead to its use in formulating new antibacterial drugs or coatings for medical devices to prevent infections.

Case Studies and Findings

Several studies have documented the synthesis and application of this compound:

- A study demonstrated the synthesis of various substituted diazepines and their antimicrobial activities. The results indicated that certain derivatives showed significant inhibition zones against tested microbial strains .

- Another investigation focused on the role of this compound as an efflux pump inhibitor in E. coli, revealing that it significantly reduced the minimum inhibitory concentration of antibiotics when used in combination with them .

作用機序

The mechanism of action of 1-Benzoyl-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group enhances its binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including anxiolytic and anticonvulsant properties.

類似化合物との比較

1-Benzyl-1,4-diazepane: Similar in structure but with a benzyl group instead of a benzoyl group.

1,4-Diazepane: The parent compound without any substituents.

1,2-Diazepane: A structural isomer with nitrogen atoms at positions 1 and 2.

Uniqueness: 1-Benzoyl-1,4-diazepane is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

生物活性

1-Benzoyl-1,4-diazepane is an organic compound belonging to the diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and microbiology, due to its unique biological activities.

Chemical Structure and Properties

This compound (CAS Number: 59939-75-2) has a molecular formula of C11H12N2O. Its structure allows for interactions with various biological targets, making it a valuable compound for research.

Target of Action : The primary action of this compound involves inhibiting efflux pumps in Escherichia coli, specifically targeting the resistance-nodulation-cell division (RND) efflux system.

Mode of Action : The compound interacts with efflux pumps, leading to increased accumulation of certain substrates, such as ethidium bromide, within bacterial cells. This inhibition enhances the efficacy of antibiotics like levofloxacin by decreasing their minimal inhibitory concentration (MIC) .

Biochemical Pathways : The compound's effects are mediated through alterations in membrane permeability and transcriptional downregulation of acrAB genes, which encode components of the efflux pump .

Biological Activity and Applications

This compound has shown promising biological activities:

- Antimicrobial Activity : It acts as an efflux pump inhibitor (EPI), enhancing the effectiveness of antibiotics against resistant strains of bacteria. In studies, it was found to increase ethidium bromide accumulation in E. coli strains that overexpress efflux pumps but not in strains lacking these pumps .

- Potential Therapeutic Uses : Ongoing research is exploring its potential applications in treating conditions such as anxiety and epilepsy due to its structural similarities to known anxiolytic agents .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits efflux pumps in E. coli, increasing antibiotic efficacy |

| Enzyme Inhibition | Potential interactions with various enzymes and receptors |

| Therapeutic Potential | Investigated for use in anxiety and epilepsy treatment |

Case Studies

- Study on Antibiotic Potentiation :

- Biochemical Analysis :

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety profiles for diazepane derivatives suggest that careful consideration is necessary when evaluating their therapeutic potential. Ongoing studies are essential to assess long-term effects and safety parameters.

Future Directions

Research on this compound is still evolving. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its molecular mechanisms will enhance understanding of its biological effects.

- Therapeutic Development : Investigating its potential as a therapeutic agent for various conditions beyond microbial resistance.

- Synthesis Optimization : Exploring more efficient synthetic routes for large-scale production could facilitate broader research applications.

特性

IUPAC Name |

1,4-diazepan-1-yl(phenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDBLZCQNCJHHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-75-2 |

Source

|

| Record name | 1-benzoyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。